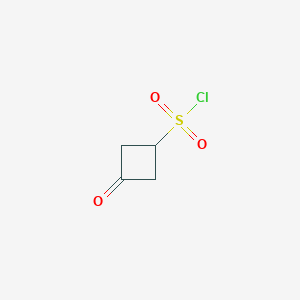
FAAH inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAAH inhibitor 1 is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a primary degradative enzyme for endocannabinoids . FAAH has attracted attention as a significant molecular target for developing new therapies for neuropsychiatric and neurological diseases, including chronic pain .
Synthesis Analysis
The synthesis of FAAH inhibitors involves the use of chemical graph mining, quantitative structure–activity relationship (QSAR) modeling, and molecular docking techniques . The process involves a multi-step screening protocol to identify repurposable drugs as FAAH inhibitors .
Molecular Structure Analysis
FAAH inhibitor 1 is a carbamate compound . Molecular docking studies indicate that FAAH inhibitors interact with the enzyme mostly non-covalently through shape complementarity to the large substrate-binding pocket in the active site .
Chemical Reactions Analysis
FAAH inhibitors were found to inhibit FAAH by a covalent, irreversible mechanism involving the carbamylation of FAAH’s catalytic S241 nucleophile .
Scientific Research Applications
Pain Management and Analgesic Properties
FAAH inhibitors, such as URB597, have been studied extensively for their potential in pain management. These inhibitors work by elevating the levels of endocannabinoids, which are involved in modulating pain perception. Chronic pre-treatment with FAAH inhibitors has been evaluated for their effectiveness in inflammatory pain behavior, suggesting a potential role in chronic pain management. However, it's important to note that the efficacy can vary depending on the specific conditions and types of pain being targeted (Okine et al., 2012).
Therapeutic Potential in CNS Disorders
The inhibition of FAAH has been linked to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in rodent models. This makes FAAH inhibitors a potential therapeutic target for a range of central nervous system disorders. Such inhibitors have been shown to act without the undesirable side effects often observed with direct cannabinoid receptor agonists (Ahn et al., 2007).
Role in Endocannabinoid Modulation
FAAH is a key enzyme in the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, there is an increase in the levels of these endocannabinoids, which can have various protective roles in the body. This modulation is considered beneficial in pathological conditions, offering a therapeutic angle for FAAH inhibitors (Di Marzo & Maccarrone, 2008).
Development of Selective Inhibitors
Research has focused on developing FAAH inhibitors that are not only potent but also selective, to ensure targeted therapeutic effects with minimal off-target interactions. The development of such inhibitors, such as PF-04457845, has shown promise in providing efficacy comparable to traditional analgesics in animal models of inflammatory pain, with the added advantage of being orally bioavailable (Johnson et al., 2011).
Exploration of Reversible Inhibitors
Studies have also delved into reversible inhibitors of FAAH, aiming to achieve an optimal balance between efficacy and safety. Reversible inhibitors can provide analgesic effects while reducing the risk of long-term side effects associated with irreversible inhibition. Such advances offer a more controlled approach to modulating FAAH activity (Lichtman et al., 2004).
Insights into Molecular Mechanisms and Structure-Activity Relationships
Ongoing research in FAAH inhibitors includes understanding their molecular mechanisms, structure-activity relationships, and the development of novel scaffolds. This research aims to optimize the pharmacodynamic and pharmacokinetic properties of FAAH inhibitors, further refining their therapeutic potential (Mor et al., 2004).
Mechanism of Action
Future Directions
FAAH inhibitors have shown promise in the treatment of chronic pain and other neuropsychiatric and neurological diseases . Future research will likely focus on confirming the biological activity of FAAH inhibitors through in vitro and in vivo studies . There is also potential for studying these compounds as combined FAAH-1-COX inhibitors .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKSFUEBSXSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

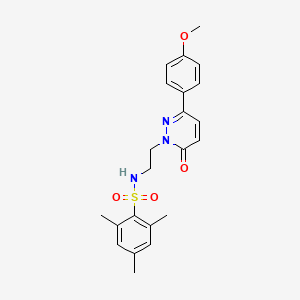
![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)
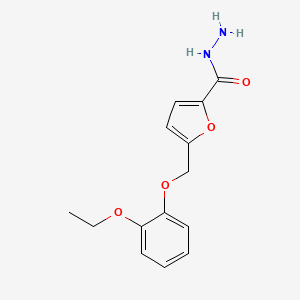
![7-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431572.png)

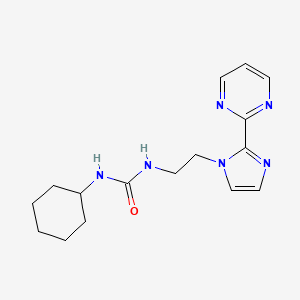

![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)
![N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2431580.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)
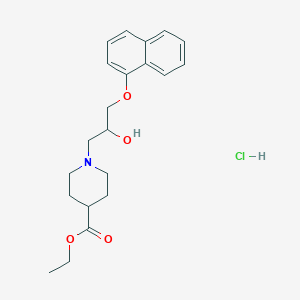

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)
